molecular formula C28H31ClN2O10 B217330 4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate CAS No. 109523-90-2

4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate

Numéro de catalogue B217330
Numéro CAS: 109523-90-2
Poids moléculaire: 591 g/mol
Clé InChI: TXRGUYWDTUOMMG-LVEZLNDCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate, also known as MCL-1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. This compound is a potent inhibitor of MCL-1, which is an anti-apoptotic protein that is overexpressed in many types of cancer cells.

Applications De Recherche Scientifique

4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate inhibitor has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis in cancer cells by selectively inhibiting the anti-apoptotic function of this compound. This compound has been tested in various cancer cell lines, including leukemia, lymphoma, and solid tumors, and has shown promising results in preclinical studies.

Mécanisme D'action

4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate inhibitor works by binding to the BH3-binding groove of this compound, which is a critical site for its anti-apoptotic function. This binding prevents the interaction of this compound with pro-apoptotic proteins, such as BAK and BIM, leading to the activation of the apoptotic pathway and induction of cell death in cancer cells.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to induce apoptosis in cancer cells in a dose-dependent manner. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as ABT-737 and ABT-263, which target other anti-apoptotic proteins. In addition, this compound inhibitor has been shown to have minimal toxicity in normal cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate inhibitor is its specificity for this compound, which makes it a promising candidate for cancer therapy. However, one limitation of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.

Orientations Futures

There are several future directions for the development of 4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate inhibitor. One direction is the optimization of the compound's pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another direction is the identification of biomarkers that can predict the response of cancer cells to this compound inhibitor. Furthermore, the combination of this compound inhibitor with other chemotherapeutic agents may enhance its therapeutic potential in cancer therapy. Finally, the development of this compound inhibitor as a targeted therapy for specific types of cancer, such as leukemia and lymphoma, is an area of active research.

Méthodes De Synthèse

The synthesis of 4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate inhibitor involves the reaction of 4-bromo-2'-chlorobiphenyl with 4-methylpiperazine in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with acetic anhydride to form the acetoxymethyl derivative. Finally, the maleic acid salt of the compound is obtained by reacting the acetoxymethyl derivative with maleic acid in ethanol.

Propriétés

Numéro CAS

109523-90-2

Formule moléculaire

C28H31ClN2O10

Poids moléculaire

591 g/mol

Nom IUPAC

(E)-but-2-enedioic acid;[4-(2-chlorophenyl)phenyl]methyl 2-(4-methylpiperazin-1-yl)acetate

InChI

InChI=1S/C20H23ClN2O2.2C4H4O4/c1-22-10-12-23(13-11-22)14-20(24)25-15-16-6-8-17(9-7-16)18-4-2-3-5-19(18)21;2*5-3(6)1-2-4(7)8/h2-9H,10-15H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

Clé InChI

TXRGUYWDTUOMMG-LVEZLNDCSA-N

SMILES isomérique

CN1CCN(CC1)CC(=O)OCC2=CC=C(C=C2)C3=CC=CC=C3Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

SMILES

CN1CCN(CC1)CC(=O)OCC2=CC=C(C=C2)C3=CC=CC=C3Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

SMILES canonique

CN1CCN(CC1)CC(=O)OCC2=CC=C(C=C2)C3=CC=CC=C3Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Synonymes

4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.